molecular formula C12H6N2O2 B1354950 Pyrido[3,4-g]isoquinoline-5,10-dione CAS No. 117727-15-8

Pyrido[3,4-g]isoquinoline-5,10-dione

Cat. No. B1354950
M. Wt: 210.19 g/mol
InChI Key: KFLUOJYWKAUGOT-UHFFFAOYSA-N
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Description

Pyrido[3,4-g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C12H6N2O2 . It has been used in the preparation of anthraquinone analogue cathode materials, which have thermodynamic and dynamic properties that can be used in rechargeable lithium-ion batteries .


Synthesis Analysis

The synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione involves several steps. The process starts with the preparation of a tetrasubstituted benzene derivative A, with substituents at the 1- and 2-positions used to construct the isoquinoline moiety (after Sonogashira cross-coupling with TMS-acetylene and subsequent cyclization in the presence of ammonia), while those at the 4- and 5-positions allowed the formation of the aminopyrimidine moiety (after oxidation, nitration and condensation with diversely substituted guanidine/amidine derivatives) .


Molecular Structure Analysis

The molecular structure of Pyrido[3,4-g]isoquinoline-5,10-dione is characterized by a quinone nucleus, which is an important structural moiety in a number of complex chemotherapeutic agents . The introduction of heteroatom (N, S) into different positions of the basic quinone system, has been one of approach adopted in order to increase their therapeutic index .


Physical And Chemical Properties Analysis

Pyrido[3,4-g]isoquinoline-5,10-dione has a molecular weight of 210.19 g/mol . It has a predicted boiling point of 441.3±35.0 °C and a predicted density of 1.444±0.06 g/cm3 .

Scientific Research Applications

Antitumor Agents

Pyridoisoquinolindiones, closely related to Pyrido[3,4-g]isoquinoline-5,10-dione, have been researched as potential antitumor agents. These compounds, designed based on molecular models, have shown significant cytotoxic activity against various human cancer cell lines. They exhibit the ability to intercalate into double-stranded DNA, a feature contributing to their cytotoxic activity. This research highlights the potential of Pyrido[3,4-g]isoquinoline-5,10-dione derivatives in cancer treatment, especially due to their DNA-binding properties and a mechanism of action potentially involving topoisomerases (Bolognese et al., 2004).

Polymer Solar Cells

Studies on electron-withdrawing monomers, including compounds similar to Pyrido[3,4-g]isoquinoline-5,10-dione, have been conducted in the context of polymer solar cells. These studies aim to understand the structure/property relationships in solar cells, focusing on the energy levels and fluorescent quantum yields of the polymers. The research contributes to the development of more efficient and effectivepolymer solar cells by exploring the roles of various monomers in determining key properties like the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels. This work paves the way for innovations in solar energy technology, utilizing derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione (Jung et al., 2014).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of new derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione, focusing on their cytotoxic evaluation. This includes the development of pyridoacridine analogues and exploring their in vitro cytotoxic activities against various human cancer cell lines. Such studies are crucial in drug discovery, providing insights into the synthesis of novel compounds with potential therapeutic applications (Brahic et al., 2002).

Chemical Synthesis Techniques

Further research includes the development of chemical synthesis techniques that involve derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione. These studies focus on creating new pathways and methods for synthesizing complex molecular structures, which are valuable in various fields of chemistry and pharmacology. The advancements in synthesis methods contribute to a broader understanding of chemical reactions and compound formation, facilitating the creation of new drugs and materials (Jones & Jones, 1973).

properties

IUPAC Name

pyrido[3,4-g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLUOJYWKAUGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567397
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-g]isoquinoline-5,10-dione

CAS RN

117727-15-8
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[3,4-g]isoquinoline-5,10-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
YX Yu - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
9,10-Anthraquinone (AQ) and its derivatives, ie, benzofuro[5,6-b]furan-4,8-dione (BFFD), benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD) and pyrido[3,4-g]isoquinoline-5,10-dione (…
Number of citations: 117 pubs.rsc.org
Y Liang, P Zhang, S Yang, Z Tao… - Advanced Energy …, 2013 - Wiley Online Library
Organic redox compounds are emerging electrode materials for rechargeable lithium batteries. However, their electrically insulating nature plagues efficient charge transport within the …
Number of citations: 313 onlinelibrary.wiley.com
SJ Yang, XY Qin, R He, W Shen, M Li… - Physical Chemistry …, 2017 - pubs.rsc.org
Organic redox compounds have become the emerging electrode materials for rechargeable lithium ion batteries. The high electrochemical performance provides organic electrode …
Number of citations: 29 pubs.rsc.org
Z Wang, A Li, L Gou, J Ren, G Zhai - RSC advances, 2016 - pubs.rsc.org
The substituent effect on fused heteroaromatic anthraquinone and phenanthraquinone are investigated by density functional calculations to determine some guidelines for designing …
Number of citations: 17 pubs.rsc.org
Y Wu, R Zeng, J Nan, D Shu, Y Qiu… - Advanced Energy …, 2017 - Wiley Online Library
Organic electrode materials bring about new possibilities for the next generation green and sustainable lithium/sodium ion batteries (LIBs/SIBs) owing to their low cost, environmental …
Number of citations: 288 onlinelibrary.wiley.com
Q Zhao, Z Zhu, J Chen - Advanced Materials, 2017 - Wiley Online Library
Organic carbonyl electrode materials that have the advantages of high capacity, low cost and being environmentally friendly, are regarded as powerful candidates for next‐generation …
Number of citations: 272 onlinelibrary.wiley.com
M Miroshnikov, KP Divya, G Babu… - Journal of Materials …, 2016 - pubs.rsc.org
Current lithium ion battery technologies suffer from challenges derived from the eco-toxicity, costliness, and energetic inefficiency of contemporary inorganic materials used in these …
Number of citations: 179 pubs.rsc.org
J Lee, H Kim, MJ Park - Chemistry of Materials, 2016 - ACS Publications
We report the facile synthesis of new naphthoquinone (NQ) derivatives for use in lithium-organic batteries to improve performance. The rational design of these NQ derivatives is based …
Number of citations: 136 pubs.acs.org
Z Zhu, J Chen - Journal of the Electrochemical Society, 2015 - iopscience.iop.org
Electroactive organic compounds represent one of the most promising electrode materials for the next generation of green and sustainable lithium (sodium) ion batteries (LIBs/SIBs). …
Number of citations: 120 iopscience.iop.org
T Zhu, D Liu, L Shi, S Lu, Y Gao, D Zhang… - … applied materials & …, 2020 - ACS Publications
Organic quinone molecules are attractive electrochemical energy storage devices because of their high abundance, multielectron reactions, and structural diversity compared with …
Number of citations: 11 pubs.acs.org

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